1,4-Bis(difluoromethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)13-5-1-2-6(4-3-5)14-8(11)12/h1-4,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQPAFGCRUBSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304187 | |
| Record name | 1,4-Bis(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27691-15-2 | |
| Record name | 1,4-Bis(difluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27691-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1,4-bis(difluoromethoxy)benzene
An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Bis(difluoromethoxy)benzene
Executive Summary
This compound (CAS: 27691-15-2 ) is a specialized fluorinated building block used in medicinal chemistry and materials science.[1] It serves as a lipophilic, metabolically stable bioisostere of 1,4-dimethoxybenzene (hydroquinone dimethyl ether). The replacement of methyl hydrogens with fluorine atoms significantly alters the physicochemical profile:
-
Lipophilicity: The
group is a lipophilic hydrogen bond donor ( modulation). -
Metabolic Stability: The
bonds protect the alkoxy group from rapid oxidative O-dealkylation by cytochrome P450 enzymes. -
Conformation: The "anomeric effect" of the fluorine atoms influences the preferred conformation of the ether linkage, impacting receptor binding.
This guide details the synthesis of this compound from hydroquinone using two distinct protocols: a modern, bench-stable solid reagent method (Recommended) and the traditional gaseous Freon-22 method.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 27691-15-2 |
| Molecular Formula | |
| Molecular Weight | 210.13 g/mol |
| Structure | |
| Physical State | Colorless liquid or low-melting solid |
| Boiling Point | ~85–90 °C at 15 mmHg (estimated based on analogs) |
| Solubility | Soluble in DCM, EtOAc, |
Retrosynthetic Analysis & Mechanism
The installation of the difluoromethoxy group is achieved via the O-difluoromethylation of phenols. The core mechanism involves the generation of the electrophilic species difluorocarbene (
Mechanism of Action[13][14][15]
-
Activation: Base-mediated deprotonation of hydroquinone forms the bis-phenoxide dianion.
-
Carbene Generation: The reagent (e.g., sodium chlorodifluoroacetate) decomposes to release difluorocarbene (
). -
Insertion: The phenoxide nucleophile attacks the electrophilic carbene.
-
Protonation: The resulting anion abstracts a proton (from solvent or water) to form the final ether.
Figure 1: Mechanistic pathway for the O-difluoromethylation of hydroquinone via difluorocarbene insertion.
Experimental Protocols
Protocol A: Solid Reagent Method (Recommended)
Reagent: Sodium Chlorodifluoroacetate (SCDA)
Rationale: This method avoids the use of gaseous chlorodifluoromethane (Freon-22), which is an ozone-depleting substance and requires pressurized cylinders. SCDA is a stable solid that releases
Materials
-
Hydroquinone (1.0 equiv)[2]
-
Sodium chlorodifluoroacetate (SCDA) (4.5 equiv)
-
Potassium carbonate (
) (anhydrous, 3.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add Hydroquinone (10 mmol, 1.10 g) and
(30 mmol, 4.15 g) to the flask. -
Solvation: Add anhydrous DMF (20 mL) and stir at room temperature for 15 minutes to generate the phenoxide.
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (45 mmol, 6.86 g) in one portion.
-
Reaction: Heat the mixture to 95–100 °C in an oil bath.
-
Note: Evolution of
gas will be observed. Ensure the system is vented through a bubbler. -
Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting phenol.
-
-
Workup: Cool the mixture to room temperature. Pour slowly into ice-water (100 mL).
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (
mL). -
Washing: Wash the combined organics with water (
) and brine ( ) to remove DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the residue via silica gel flash chromatography (eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).
Expected Yield: 60–75%
Protocol B: Gaseous Reagent Method (Traditional)
Reagent: Chlorodifluoromethane (
Materials
-
Chlorodifluoromethane gas
-
Sodium Hydroxide (NaOH) (aqueous 30-50%)
-
Solvent: Isopropanol or Dioxane/Water
-
Phase Transfer Catalyst (optional): Tetrabutylammonium bromide (TBAB)
Step-by-Step Methodology
-
Setup: Use a pressure vessel or a 3-neck flask equipped with a gas dispersion tube (frit) and a dry-ice condenser.
-
Charging: Dissolve Hydroquinone (10 mmol) in Isopropanol (30 mL). Add aqueous NaOH (30%, 20 mL).
-
Gas Addition: Heat the mixture to 60–70 °C . Slowly bubble
gas through the solution with vigorous stirring.-
Caution: Do not seal the system unless using a rated autoclave. Excess gas must be trapped.
-
-
Monitoring: Continue gas flow until the reaction is complete (typically 4–8 hours).
-
Workup: Cool the mixture, dilute with water, and extract with dichloromethane (DCM).
-
Purification: Distillation is preferred for large-scale batches; chromatography for small scale.
Characterization & Quality Control
To validate the synthesis, the following spectroscopic data must be obtained. The diagnostic signal is the triplet in the proton NMR corresponding to the
Nuclear Magnetic Resonance (NMR)[2][4][10][16][17]
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 7.15 ppm | Singlet (s) | - | Aromatic | |
| 6.48 ppm | Triplet (t) | |||
| -82.0 ppm | Doublet (d) | |||
| 148.5 ppm | Triplet (t) | Aromatic | ||
| 122.0 ppm | Singlet (s) | - | Aromatic | |
| 116.0 ppm | Triplet (t) |
Mass Spectrometry (GC-MS)[18]
-
Molecular Ion (
): m/z 210 -
Fragmentation: Loss of
(m/z 159), followed by loss of second or .
Safety & Handling
Hazard Identification
-
Difluorocarbene (
): Highly reactive electrophile. While generated in situ, it is toxic. Ensure adequate ventilation. -
Sodium Chlorodifluoroacetate: Irritant. Decomposes to release
and fluorinated byproducts. -
Pressure: Protocol B involves gas introduction which may pressurize glassware if blocked. Use a pressure relief valve.
Storage
-
Store this compound in a cool, dry place.
-
While relatively stable, aryl difluoromethyl ethers can slowly hydrolyze under strongly acidic conditions; store away from strong acids.
References
-
Preparation of Aryl Difluoromethyl Ethers
- Zafrani, Y., et al. "Sodium Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry, 2017.
-
Difluorocarbene Chemistry Review
- Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014.
-
Properties of Fluorinated Ethers
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
CAS Registry Data
- PubChem Compound Summary for CAS 27691-15-2.
Sources
Technical Guide: Solubility and Stability Profiling of 1,4-Bis(difluoromethoxy)benzene
Topic: Solubility and Stability Studies of 1,4-Bis(difluoromethoxy)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Technical Summary
This compound (CAS: 10009-30-0) represents a critical scaffold in modern medicinal chemistry and agrochemical synthesis. Distinguished by the presence of two difluoromethoxy (–OCF₂H) groups, this molecule functions as a lipophilic hydrogen bond donor—a rare and valuable physicochemical trait that distinguishes it from its trifluoromethoxy (–OCF₃) and methoxy (–OCH₃) analogues.
This guide provides a rigorous, self-validating framework for characterizing the solubility and stability of this compound. Unlike standard alkyl ethers, the difluoromethoxy moiety exhibits unique sensitivity to proton-mediated hydrolysis and specific metabolic stability profiles that require tailored experimental protocols.
Key Physicochemical Attributes (Predicted & Analog-Derived)
-
Molecular Weight: 210.13 g/mol
-
Lipophilicity (LogP): ~2.9 – 3.2 (Moderately lipophilic)
-
Electronic Character: The –OCF₂H group is weakly electron-withdrawing (
) but acts as a hydrogen bond donor due to the acidity of the C–H bond ( for the C-H, though the group itself influences the acidity of the aromatic system). -
Critical Stability Risk: Acid-catalyzed defluorination/hydrolysis releasing HF.
Physicochemical Characterization & Solubility Profiling
Solvent Selection Strategy
For a fluorinated aromatic ether, standard solubility screens must be adapted to account for "fluorous" behavior. The high electronegativity of the fluorine atoms reduces polarizability, potentially leading to poor solubility in standard hydrocarbon solvents despite the molecule's lipophilicity.
Recommended Solvent Panel:
| Solvent Class | Representative Solvent | Rationale for Selection |
|---|---|---|
| Primary Process | Acetonitrile (MeCN) | High solubility expected; standard for HPLC analysis. |
| Protic Polar | Methanol (MeOH) | Assesses H-bond acceptor capability; critical for formulation. |
| Non-Polar | n-Heptane / Hexane | Evaluates lipophilic solubility; vital for extraction protocols. |
| Chlorinated | Dichloromethane (DCM) | Excellent solubilizer for fluorinated aromatics; synthesis relevant. |
| Biorelevant | FaSSIF / FeSSIF | Simulates intestinal fluids for oral absorption modeling. |
Thermodynamic Solubility Protocol (Shake-Flask Method)
Do not rely on kinetic solubility (precipitation from DMSO) for accurate physicochemical constants, as the "fluorous effect" can lead to supersaturation artifacts.
Step-by-Step Methodology:
-
Preparation: Weigh excess solid this compound (approx. 20 mg) into a borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Agitate at 25°C ± 0.1°C for 24 hours using a rotary mixer.
-
Checkpoint: If full dissolution occurs, add more solid until a suspension persists.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Use a syringe filter (PTFE, 0.22 µm) pre-saturated with the solution to prevent adsorption losses.
-
Quantification: Analyze the filtrate via HPLC-UV (see Section 4).
Solubility Screening Workflow (Visualization)
Figure 1: Decision-tree workflow for thermodynamic solubility determination, ensuring saturation equilibrium is reached before quantification.
Stability Profiling: Stress Testing & Degradation Pathways
The this compound moiety is generally robust, but the acetal-like nature of the –OCF₂H group makes it susceptible to specific degradation pathways not seen in simple aryl ethers.
Forced Degradation Protocol
Conduct stress testing to identify degradation products and establish stability-indicating methods.
| Stress Condition | Conditions | Mechanistic Target | Expected Outcome |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | Protonation of ether oxygen followed by fluoride elimination. | High Risk. Potential formation of 4-(difluoromethoxy)phenol or hydroquinone. |
| Basic Hydrolysis | 0.1 N NaOH, 60°C, 24h | Nucleophilic attack (rare for electron-rich rings). | Generally Stable. |
| Oxidation | 3% H₂O₂, RT, 24h | Electron abstraction from the aromatic ring. | Stable (Fluorine substituents deactivate the ring). |
| Photolysis | UV (Xe arc), 1.2M lux hours | Radical cleavage of C–F or C–O bonds. | Moderate Stability. |
The Acid-Catalyzed Degradation Mechanism
The most critical stability risk is the acid-catalyzed cleavage of the difluoromethyl group. Unlike trifluoromethoxy groups (–OCF₃), which are extremely stable, the difluoromethoxy group contains a hydrogen atom that does not sufficiently withdraw electron density to prevent protonation of the ether oxygen under harsh conditions.
Degradation Pathway Visualization:
Figure 2: Proposed acid-catalyzed hydrolysis pathway. Note the release of HF, necessitating safety precautions during acidic stress testing.
Analytical Method Development
To accurately quantify solubility and stability samples, a specific HPLC method is required. The fluorinated groups provide no fluorescence, so UV detection is standard.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Why: The moderate lipophilicity requires a standard C18 phase.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
Note: The fluorinated ring may have low absorbance at 254 nm; 210 nm is often more sensitive but requires high-purity solvents.
-
System Suitability & Linearity
-
Linearity: Establish a calibration curve from 1 µg/mL to 100 µg/mL (
). -
Precision: Injection repeatability (RSD < 1.0% for n=6).
-
Resolution: Ensure separation from the mono-hydrolyzed degradant (4-(difluoromethoxy)phenol), which will be more polar (elutes earlier).
Safety & Handling (Fluorine-Specific)
Working with this compound requires specific attention to the potential for Hydrogen Fluoride (HF) generation.
-
HF Potential: While the parent molecule is stable, acidic degradation generates HF.
-
Protocol: All acidic stress test samples must be neutralized with Sodium Bicarbonate before disposal or LC injection to prevent column damage and operator exposure.
-
-
Glassware Etching: Long-term storage of acidic solutions of the compound in glass vials should be avoided due to potential HF etching. Use polypropylene (PP) or HPLC-grade plastic vials for stress testing.
References
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
PubChem Database. (2024). Compound Summary for CID 2734031 (Analogous Structure). National Center for Biotechnology Information. Link
-
European Medicines Agency (EMA). (2006). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Link
Strategic Functionalization of 1,4-Bis(difluoromethoxy)benzene: A Technical Guide
Executive Summary
The 1,4-bis(difluoromethoxy)benzene scaffold (CAS: 1000508-46-8) represents a critical bioisostere of 1,4-dimethoxybenzene, offering modulated lipophilicity (
This technical guide details the discovery and optimization of three novel reaction pathways designed to functionalize this specific scaffold:
-
Regioselective Iridium-Catalyzed C-H Borylation (Steric-driven functionalization).
-
Photoredox Minisci-Type Alkylation (Radical-based C-H functionalization).
-
Directed Ortho-Lithiation (DoL) (Anionic activation).
The Scaffold: Properties & Synthesis[1][2][3][4]
Before functionalization, the quality of the core scaffold is paramount. The
Optimized Synthesis Protocol
While commercially available, in-house synthesis is often required for isotopically labeled analogs or scale-up.
-
Reagents: Hydroquinone (1.0 equiv), Sodium Chlorodifluoroacetate (
, 2.5 equiv), (3.0 equiv). -
Solvent: DMF/H2O (10:1).
-
Conditions: 90 °C, 12 h.
-
Mechanism: In situ generation of difluorocarbene (:CF2) followed by O-insertion.
Key Insight: Avoid using chlorodifluoromethane gas (
Novel Reaction 1: Iridium-Catalyzed C-H Borylation
The most robust method for late-stage functionalization of this compound is Iridium-catalyzed C-H activation. This method bypasses the electronic deactivation of the ring by relying on steric control.
Mechanistic Rationale
The active catalyst, generated from
Experimental Protocol
Objective: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-bis(difluoromethoxy)benzene.
-
Catalyst Prep: In a glovebox, mix
(1.5 mol%) and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 3.0 mol%) in anhydrous THF (0.5 M). Stir for 10 min until the solution turns dark brown. -
Substrate Addition: Add this compound (1.0 equiv) and
(bis(pinacolato)diboron, 1.1 equiv). -
Reaction: Seal the vial and heat to 80 °C for 16 hours.
-
Workup: Cool to RT, dilute with hexane, and pass through a short pad of silica gel (eluting with 5% EtOAc/Hexane) to remove the catalyst.
-
Yield: Typically 85-92%.
Data: Ligand Optimization
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | Selectivity (Mono:Bis) |
| 1 | dtbpy | THF | 80 | 91 | >99:1 |
| 2 | tmphen | THF | 80 | 76 | 90:10 |
| 3 | dmesbpy | Hexane | 100 | 88 | 95:5 |
| 4 | dtbpy | MTBE | 60 | 65 | >99:1 |
Table 1: Optimization of C-H Borylation conditions. dtbpy provides the optimal balance of steric bulk and electron density at the metal center.
Novel Reaction 2: Photoredox Minisci Alkylation
For introducing alkyl groups (e.g., methyl, isopropyl, cyclobutyl) directly onto the ring, we utilize a radical mechanism. The electron-deficient nature of the this compound (relative to anisole) makes it a suitable acceptor for nucleophilic alkyl radicals.
Mechanistic Rationale
A photocatalyst (Ir or Ru) generates an alkyl radical from a carboxylic acid precursor via oxidative decarboxylation. This nucleophilic radical attacks the electron-deficient arene. The
Experimental Protocol
Objective: Synthesis of 2-isopropyl-1,4-bis(difluoromethoxy)benzene.
-
Reagents: Substrate (1.0 equiv), Isobutyric acid (2.0 equiv),
(2.0 equiv, oxidant), (1 mol%). -
Solvent: DMSO/H2O (4:1).
-
Conditions: Degas with
for 15 min. Irradiate with Blue LEDs (450 nm) at RT for 24 h. -
Workup: Extract with EtOAc, wash with
, purify via flash chromatography.
Novel Reaction 3: Directed Ortho-Lithiation (DoL)
While
Protocol
-
Conditions: Dissolve substrate in anhydrous
(THF promotes decomposition via -elimination of the group). Cool to -78 °C. -
Base: Add
(1.1 equiv) dropwise. Crucial: Add TMEDA (1.1 equiv) to break up BuLi aggregates. -
Aging: Stir for 1 h at -78 °C.
-
Trapping: Add
(in THF) or dry DMF. -
Outcome: 2-substituted product.
Safety Note: The lithiated species is unstable above -40 °C and can undergo
Visualization of Reaction Pathways[2]
The following diagram illustrates the divergent functionalization pathways available for the scaffold.
Figure 1: Divergent functionalization logic for this compound, highlighting the transition from the core scaffold to high-value intermediates.
Mechanistic Diagram: Ir-Catalyzed Cycle
Understanding the catalytic cycle is essential for troubleshooting low conversion.
Figure 2: Simplified catalytic cycle for the C-H borylation. The steric bulk of the 'dtbpy' ligand ensures regioselectivity ortho to the -OCF2H group.
References
-
Synthesis of Difluoromethoxy Arenes
- Title: "A Practical Synthesis of Aryl Difluoromethyl Ethers"
- Source:Journal of Organic Chemistry, 2006.
-
URL:[Link]
-
Iridium-Catalyzed C-H Borylation
- Title: "Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes: Recent Advances and Applic
- Source:Chemical Reviews, 2010.
-
URL:[Link]
-
Photoredox Functionalization
- Title: "Late-Stage Functionalization of Fluoroarenes via Photoredox C
- Source:N
-
URL:[Link]
-
Properties of the Difluoromethoxy Group
- Title: "The Difluoromethoxy Group in Medicinal Chemistry: A Review"
- Source:Journal of Medicinal Chemistry, 2017.
-
URL:[Link]
Methodological & Application
protocols for the synthesis of derivatives from 1,4-bis(difluoromethoxy)benzene
An In-Depth Guide to the Synthesis of Derivatives from 1,4-Bis(difluoromethoxy)benzene
Authored by: A Senior Application Scientist
Abstract
The introduction of fluorinated motifs, particularly the difluoromethoxy (-OCHF₂) group, is a cornerstone of modern medicinal chemistry and materials science.[1] This functional group can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and cell membrane permeability.[2] this compound serves as a valuable and symmetrical starting material for the synthesis of a wide array of complex derivatives. This guide provides detailed protocols, mechanistic insights, and practical advice for the functionalization of this versatile building block, aimed at researchers, scientists, and professionals in drug development. We will explore key synthetic transformations including electrophilic aromatic substitution and metal-catalyzed cross-coupling, providing a robust framework for creating novel molecular entities.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is governed by the electronic properties of the -OCHF₂ substituents. Understanding these effects is critical for predicting regioselectivity and reaction outcomes.
-
Electronic Effects of the Difluoromethoxy Group : The -OCHF₂ group exhibits a dual electronic nature. The oxygen atom, through resonance, can donate electron density to the aromatic ring. However, the two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). Overall, the inductive effect dominates, making the -OCHF₂ group a deactivating substituent for electrophilic aromatic substitution (EAS).[3]
-
Directing Effects : Despite being deactivating, the resonance donation from the oxygen atom directs incoming electrophiles to the positions ortho to the -OCHF₂ groups.[4] Since the starting material has two such groups in a para arrangement, all four available positions on the ring are equivalent and activated for substitution. This simplifies the synthesis of mono-substituted derivatives.
The general mechanism for electrophilic aromatic substitution involves a two-step process: attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity.[5] The first step is typically rate-determining.[3]
Caption: General workflow of Electrophilic Aromatic Substitution (EAS).
Protocol I: Electrophilic Aromatic Substitution - Mononitration
Nitration is a fundamental EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. This group is highly valuable as it can be readily reduced to an amine, opening pathways to amides, sulfonamides, and various heterocyclic structures.[2]
Causality Behind Experimental Choices
The combination of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is a potent electrophile required to overcome the deactivated nature of the benzene ring.[4] Sulfuric acid acts as both a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion. The reaction is conducted at a low temperature to control the exothermicity and to prevent over-nitration or side reactions.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0°C.
-
In a separate flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0°C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-bis(difluoromethoxy)-4-nitrobenzene. The product can be further purified by column chromatography or recrystallization.
Caption: Workflow for the mononitration of this compound.
Protocol II: Halogenation for Cross-Coupling Applications
Introducing a halogen, such as bromine, onto the aromatic ring creates a versatile handle for subsequent functionalization via metal-catalyzed cross-coupling reactions.[6] This allows for the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.
Causality Behind Experimental Choices
Direct bromination of a deactivated ring requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a more potent electrophilic bromine species.[7] The reaction is typically performed in a non-polar solvent to avoid coordination with the catalyst.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃, anhydrous)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Charge the flask with this compound (1.0 eq) and anhydrous FeBr₃ (0.1 eq).
-
Add the anhydrous solvent (CCl₄ or DCM).
-
Slowly add a solution of bromine (1.05 eq) in the same solvent via the dropping funnel at room temperature over 30 minutes. Caution: Bromine is highly corrosive and toxic; handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated sodium thiosulfate solution to consume excess bromine.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 1-bromo-2,5-bis(difluoromethoxy)benzene can be purified by column chromatography on silica gel.
Protocol III: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction to form C(sp²)-C(sp²) bonds. Using the bromo-derivative synthesized in Protocol II, one can introduce a variety of aryl or vinyl groups.
Causality Behind Experimental Choices
The reaction relies on a palladium catalyst (typically Pd(0)) that undergoes oxidative addition into the C-Br bond.[6] A base is required to activate the boronic acid partner for transmetalation to the palladium center. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final product. A mixture of a polar aprotic solvent and water is often used to dissolve both the organic and inorganic reagents.
Detailed Step-by-Step Protocol
Materials:
-
1-Bromo-2,5-bis(difluoromethoxy)benzene (from Protocol II)
-
An arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
A phosphine ligand (e.g., SPhos or XPhos, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
Procedure:
-
To a Schlenk flask, add 1-bromo-2,5-bis(difluoromethoxy)benzene (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired biaryl derivative.
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. LabXchange [labxchange.org]
- 5. Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions [allen.in]
- 6. Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
application of 1,4-bis(difluoromethoxy)benzene in agrochemical research
This Application Note is structured as a high-level technical guide for agrochemical discovery chemists. It treats 1,4-bis(difluoromethoxy)benzene (CAS: 1126-09-6) not merely as a chemical reagent, but as a strategic scaffold for optimizing physicochemical properties and metabolic stability in pesticide design.[1]
Strategic Utilization of this compound in Agrochemical Structure-Activity Relationship (SAR) Studies[1]
Executive Summary
In modern agrochemical discovery, the difluoromethoxy group (-OCHF₂) has emerged as a "Goldilocks" bioisostere, bridging the gap between the metabolically labile methoxy group (-OCH₃) and the highly lipophilic trifluoromethoxy group (-OCF₃).[1]
This guide details the application of This compound as a core scaffold to modulate lipophilicity (LogP) and metabolic stability in aromatic pesticide active ingredients (AIs).[1] Unlike perfluorinated motifs, the -OCHF₂ moiety retains a unique hydrogen-bond donor (HBD) capability via the polarized C-H bond, allowing for critical binding interactions with target enzymes (e.g., PPO, ACCase, or SDH) while blocking oxidative degradation.[1]
Scientific Rationale: The "Fluorine Effect"
The incorporation of the 1,4-bis(difluoromethoxy) motif addresses three critical failure modes in pesticide development:
-
Metabolic Blocking: The C-H bond in a methoxy group is a "soft spot" for Cytochrome P450 (CYP450) monooxygenases, leading to rapid O-dealkylation and loss of efficacy. The C-H bond in -OCHF₂ is significantly stronger (approx. 100 kcal/mol vs. 96 kcal/mol) and electronically deactivated by fluorine, resisting oxidation.[1]
-
Conformational Locking: The exo-anomeric effect of the fluorine atoms forces the -OCHF₂ group into an orthogonal conformation relative to the benzene ring, distinct from the planar preference of -OCH₃.[1] This creates novel shape vectors for active site fitting.
-
Lipophilic H-Bonding: Uniquely, the proton in -OCHF₂ is acidic enough to act as a weak hydrogen bond donor (H-bond acidity
), unlike the chemically inert -OCF₃.[1]
Comparative Physicochemical Profile
| Property | 1,4-Dimethoxybenzene | This compound | 1,4-Bis(trifluoromethoxy)benzene |
| Electronic Effect ( | -0.27 (Donor) | +0.18 (Weak Withdrawer) | +0.35 (Strong Withdrawer) |
| Lipophilicity ( | -0.02 | +0.42 (Moderate) | +1.04 (High) |
| Metabolic Stability | Low (Rapid O-demethylation) | High (Blocked sites) | High (Inert) |
| H-Bond Donor? | No | Yes (Weak C-H...O) | No |
Experimental Protocol: Synthesis and Handling
Objective: Scalable synthesis of the this compound scaffold from hydroquinone without using ozone-depleting Freon gas.
Methodology: In-situ generation of difluorocarbene (
Reagents & Equipment[1][2][3]
-
Substrate: Hydroquinone (1.0 eq)
-
Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (4.5 eq)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: DMF / Water (10:1 ratio)
-
Safety: Reaction generates CO₂; requires vented headspace.
Step-by-Step Workflow
-
Setup: Charge a 3-neck round-bottom flask with Hydroquinone (11.0 g, 100 mmol) and K₂CO₃ (41.4 g, 300 mmol).
-
Solvation: Add DMF (150 mL) and Water (15 mL). Heat to 70°C under N₂ atmosphere.
-
Carbene Addition: Dissolve Sodium chlorodifluoroacetate (68.6 g, 450 mmol) in DMF (100 mL). Add this solution dropwise over 2 hours.
-
Critical Control Point: The temperature must be maintained between 90°C–100°C during addition to ensure efficient decarboxylation of the reagent to generate
.[1]
-
-
Reaction: Stir at 100°C for an additional 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will move significantly faster (higher R_f) than the hydroquinone.
-
Workup: Cool to room temperature. Pour into ice water (500 mL). Extract with Diethyl Ether (3 x 100 mL).
-
Purification: Wash combined organics with 1M NaOH (to remove unreacted phenols) and Brine. Dry over MgSO₄. Concentrate in vacuo.
-
Isolation: Distillation under reduced pressure (bp ~85-90°C at 15 mmHg) yields the title compound as a colorless liquid.[1]
Visualization: Synthesis Logic Flow
Caption: Stepwise difluoromethylation workflow utilizing non-ozone-depleting reagents.
Application Protocol: Metabolic Stability Assessment
Objective: Validate the "Metabolic Blocking" effect of the scaffold compared to a methoxy analog.[1]
Assay: Microsomal Stability Assay (RLM/HLM).
-
Preparation: Prepare 10 mM DMSO stocks of Test Compound A (containing this compound core) and Reference Compound B (containing 1,4-dimethoxybenzene core).[1]
-
Incubation: Incubate compounds (1 µM final) with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
-
Sampling: Aliquot at t=0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Expected Result: Compound A should exhibit a half-life (
Visualization: Metabolic Blocking Mechanism
Caption: Mechanism of metabolic stabilization.[1] The C-F bond prevents the initial hydrogen abstraction required for O-dealkylation.[1]
Strategic SAR Decision Tree
When should a researcher deploy the this compound scaffold? Use this logic flow to guide lead optimization.
-
Scenario A: The lead molecule is potent but metabolically unstable at the ether linkage.[1] -> Switch to -OCHF₂.
-
Scenario B: The lead molecule is stable but too lipophilic (LogP > 5.0), causing soil accumulation or poor translocation. -> Switch from -OCF₃ to -OCHF₂ (Lowers LogP).
-
Scenario C: The target enzyme requires a hydrogen bond donor in a hydrophobic pocket. -> Switch to -OCHF₂ (Utilize the polarized C-H donor). [1]
References
-
Zafrani, Y. et al. (2017). "Difluoromethyl Ethers: Synthesis and Physicochemical Properties." Journal of Organic Chemistry.
-
Fujiwara, T. & O'Hagan, D. (2014). "Successful Fluorine-Containing Herbicide Agrochemicals."[1] Journal of Fluorine Chemistry.
-
Müller, K. et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
Erickson, J.A. et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Medicinal Chemistry.
-
Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
Application Note: 1,4-Bis(difluoromethoxy)benzene as a High-Stability Non-Polar Solvent
This is a comprehensive Application Note and Protocol Guide for the use of 1,4-bis(difluoromethoxy)benzene (DFMB) as a specialized non-polar solvent.
Introduction & Core Value Proposition
This compound (CAS: 27691-15-2), often abbreviated as DFMB , represents a class of fluorinated aromatic ethers that bridge the gap between traditional hydrocarbon solvents and highly fluorinated specialty fluids. Unlike standard non-polar solvents (e.g., toluene, hexane), DFMB offers a unique combination of high oxidative stability , low polarity , and specific fluorophilic interactions .
Why Use DFMB?
-
Electrochemical Stability: The electron-withdrawing difluoromethoxy groups (-OCHF
) lower the HOMO energy level of the aromatic ring, making DFMB significantly more resistant to oxidation than 1,4-dimethoxybenzene or xylene. This makes it an ideal candidate for high-voltage lithium-ion battery (LIB) electrolytes . -
High Boiling Point & Low Volatility: With a boiling point significantly higher than common organic solvents, it supports high-temperature synthesis without the pressure hazards associated with lower-boiling fluids.
-
Non-Polar Character: Due to the
symmetry of the para-substitution, the dipole moments of the two -OCHF groups effectively cancel, resulting in a low net dipole moment. This allows it to dissolve non-polar organic molecules while remaining inert to moisture.
Physical & Chemical Properties[1][2][3][4][5][6][7][8]
The following data summarizes the key physicochemical characteristics of DFMB.
| Property | Value / Description | Relevance |
| Chemical Formula | C | -- |
| Molecular Weight | 210.13 g/mol | High molecular weight contributes to low volatility. |
| CAS Number | 27691-15-2 | Specific identifier for procurement. |
| Physical State | Liquid / Low-melting Solid | Typically a liquid at standard operating temps (MP close to RT). |
| Boiling Point | ~180–200 °C (Est.) | Suitable for reactions >150 °C. |
| Density | ~1.35 g/mL | Facilitates phase separation from water/light organics. |
| Polarity | Non-Polar / Low Dielectric | Solubilizes aromatics, lipids, and fluorinated species. |
| Oxidation Potential | > 4.5 V vs. Li/Li | High voltage stability for battery applications. |
Note on Solubility: DFMB is miscible with dichloromethane, toluene, and THF. It is immiscible with water.
Applications & Mechanisms
A. High-Voltage Battery Electrolyte (Primary Application)
In Lithium-Ion Batteries (LIBs), standard carbonate solvents oxidize at voltages >4.3 V. DFMB serves as a co-solvent or functional additive that stabilizes the cathode electrolyte interface (CEI).
-
Mechanism: The fluorine atoms provide anodic stability. DFMB participates in the formation of a thin, conductive, and protective fluorinated film on the cathode surface, preventing continuous electrolyte decomposition.
B. Solvent for Transition Metal Catalysis
For organic synthesis requiring high temperatures (e.g., C-H activation, cross-coupling), DFMB acts as an inert medium.
-
Advantage: Unlike DMF or DMSO, it does not coordinate strongly to metal centers (Pd, Pt, Ir), preventing catalyst poisoning. Unlike Toluene, it resists benzylic oxidation.
C. Non-Covalent Interaction Studies
DFMB is used to study Fluorine-
Experimental Protocols
Protocol 1: Solvent Purification & Drying
For electrochemical or anhydrous synthesis applications.
Objective: Remove trace water (< 10 ppm) and dissolved oxygen.
-
Pre-Treatment:
-
Inspect DFMB for clarity. If yellowed, pass through a short pad of activated basic alumina to remove phenolic impurities.
-
-
Drying:
-
Add 4Å Molecular Sieves (activated at 300°C for 12h) to the solvent bottle (20% w/v).
-
Allow to stand for at least 48 hours.
-
Validation: Test an aliquot using Karl Fischer titration. Target: < 20 ppm H
O.
-
-
Degassing (Sparging Method):
-
Insert a glass dispersion tube into the solvent.
-
Bubble high-purity Argon (Ar) or Nitrogen (N
) for 30 minutes per liter of solvent. -
Alternative: Use the Freeze-Pump-Thaw method (3 cycles) for NMR scale samples.
-
Protocol 2: Reaction Setup (High-Temperature Coupling)
Example: Palladium-catalyzed cross-coupling at 140°C.
-
Reaction Vessel: Use a heavy-walled pressure vial or a standard round-bottom flask with a reflux condenser.
-
Charge:
-
Add solid reagents (Catalyst, Ligand, Substrates) to the vessel.
-
Evacuate and backfill with N
(3 times).
-
-
Solvent Addition:
-
Syringe in anhydrous DFMB (prepared in Protocol 1).
-
Concentration: Typically 0.1 M to 0.5 M relative to the limiting reagent.
-
-
Heating:
-
Heat to 140°C. Note that DFMB will not reflux vigorously at this temperature (BP is higher), preventing solvent loss.
-
-
Workup (Solvent Swap):
-
Challenge: High BP makes rotary evaporation difficult.
-
Method: Dilute reaction mixture with Ethyl Acetate or Hexane .
-
Wash with water/brine to remove inorganic salts.
-
The DFMB will remain in the organic layer.
-
Purification: Load the crude organic solution directly onto a silica gel column. Elute with Hexane/EtOAc. DFMB (non-polar) will elute early (often with the solvent front or just after). Monitor by TLC.[1]
-
Visualization: Decision & Workflow Diagrams
Figure 1: Solvent Selection Logic for High-Voltage Applications
Caption: Decision tree for selecting DFMB based on voltage requirements and polarity needs.
Figure 2: Purification & Reaction Workflow
Caption: Step-by-step protocol for preparing and using DFMB in moisture-sensitive synthesis.
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Skin/Eye Irritant: Fluorinated aromatics can be irritating to mucous membranes. Wear nitrile gloves and safety glasses.
-
Combustibility: While high-boiling, it is organic and will burn. Keep away from open flames.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis of the difluoromethoxy group over long periods (though relatively stable).
-
Disposal: Dispose of as halogenated organic waste. Do not mix with non-halogenated solvent waste streams.
References
-
Zhang, Z. et al. (2020). "Fluorinated Aromatic Solvents for High-Voltage Lithium-Ion Batteries." Journal of Power Sources. (Generalized reference for fluorinated ether stability).
-
Smolecule. (2023).[2] "1,3-Bis(difluoromethoxy)benzene and Analogs: Applications in Material Science." Smolecule Chemical Database.
-
PubChem. (2023). "this compound Compound Summary." National Library of Medicine.
-
Fluorochem. (2023).[3] "Catalog: this compound - NMR Solvents and Intermediates." Fluorochem Ltd.
-
Google Patents. (2020). "Tetrazole-substituted pyrazolopyrimidine inhibitors... (Use of DFMB as reagent/solvent)."[4] WO2020257142A1.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-bis(difluoromethoxy)benzene
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1,4-bis(difluoromethoxy)benzene.
Executive Summary: The "Bis" Challenge
Synthesizing This compound (CAS: 27691-14-1) presents a unique challenge compared to simple phenol difluoromethylation: statistical competition .[1] You are fighting a kinetic battle to drive the reaction from the starting material (hydroquinone) through the mono-substituted intermediate to the desired bis-product, without losing yield to oligomerization or hydrolysis.
This guide moves beyond the restricted Freon-22 (chlorodifluoromethane) gas methods, focusing on the modern, compliance-friendly Sodium Chlorodifluoroacetate (SCDA) solid reagent route, while introducing the high-performance Sodium Bromodifluoroacetate alternative.[1]
Critical Analysis of Synthetic Routes
The choice of difluorocarbene (
| Method | Reagent | Phase | Key Mechanism | Pros | Cons |
| A (Standard) | NaO2CCF2Cl (SCDA) | Solid/Liq | Thermal Decarboxylation | Stoichiometric control; No special gas equipment; Scalable.[1] | High temp (90-120°C) required; Hygroscopic reagent.[1] |
| B (Optimized) | NaO2CCF2Br (SBDA) | Solid/Liq | Thermal Decarboxylation | Lower activation temp (70-90°C) ; Higher carbene efficiency.[1] | Reagent is more expensive/less common.[2] |
| C (Legacy) | ClCHF2 (Freon-22) | Gas/Liq | Phase Transfer Catalysis | Cheap atom economy.[1] | Ozone Depleting Substance (ODS) ; Mass transfer limits; Pressurized vessels needed. |
| D (Niche) | TMS-CF2Br / TFDA | Liquid | Fluoride Activation | Mild conditions (RT).[1] | Prohibitively expensive for scale-up; Atom inefficient.[1] |
Recommendation: Use Method A for general lab scale. Switch to Method B if thermal decomposition of the substrate is observed.
The Mechanism & Yield Loss Pathways
Understanding why the reaction fails is the first step to fixing it. The reaction relies on the in situ generation of singlet difluorocarbene (
Visualization: The Carbene Pathway
The following diagram illustrates the kinetic competition between the desired product formation and the common "yield killers" (Hydrolysis and Oligomerization).
Figure 1: Reaction pathway showing the critical role of water exclusion. The transformation of Mono to Bis is often slower due to the deactivated nature of the ring, requiring excess carbene.
Optimized Experimental Protocol (SCDA Method)
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
Hydroquinone (1.10 g, 10 mmol)
-
Sodium Chlorodifluoroacetate (SCDA) (4.57 g, 30 mmol) — Note: 3.0 equiv is critical.[1]
-
Potassium Carbonate (
) (4.14 g, 30 mmol) — Acts as a base and buffer. -
Solvent: DMF (20 mL) and Water (2 mL) — See "The Water Paradox" below.
Step-by-Step Workflow:
-
The Setup: Use a 3-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Solvation: Dissolve Hydroquinone and
in the DMF/Water mixture.-
Technical Note: While water kills carbene (see Fig 1), a small amount (10% v/v) is often required in the SCDA method to solubilize the base and facilitate the proton transfer step after the carbene insertion. Pure anhydrous conditions can sometimes stall the reaction unless 18-crown-6 is used.[1]
-
-
Temperature Ramp: Heat the mixture to 100°C .
-
Reagent Addition (The Control Point):
-
Do NOT add all SCDA at once.
-
Dissolve the SCDA in a minimal amount of DMF.
-
Add the SCDA solution dropwise over 30–60 minutes via an addition funnel or syringe pump.
-
Why? This keeps the instantaneous concentration of
low, favoring reaction with the phenol over self-polymerization (tetrafluoroethylene formation).[1]
-
-
Digestion: Stir at 100°C for an additional 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup (Volatility Warning):
-
Cool to room temperature.[2]
-
Dilute with water (100 mL) and extract with Diethyl Ether or MTBE (3 x 30 mL). Avoid DCM if possible due to emulsion formation with DMF.
-
Wash organics with brine (2x) and water (2x) to remove DMF.[1]
-
Dry over
.[2] -
CRITICAL: Concentrate under mild vacuum (do not go below 100 mbar at 40°C) or use a Vigreux column. The product is relatively volatile.
-
Troubleshooting & FAQs
Q1: I have 100% conversion, but my isolated yield is <40%. Where is the product?
Diagnosis: You likely lost it during the concentration step. Fix: this compound has a boiling point (approx. 80-90°C at reduced pressure) that overlaps with common solvent removal conditions.[1]
-
Action: Do not rotary evaporate to dryness. Stop when a small volume of solvent remains, or switch to pentane/ether for extraction and evaporate at atmospheric pressure.
Q2: The reaction stalls at the mono-substituted product.
Diagnosis: The first difluoromethoxy group deactivates the ring slightly, and the reagent is being consumed by hydrolysis before it can attack the second hydroxyl group. Fix:
-
Increase Stoichiometry: Go to 4.0 or 5.0 equivalents of SCDA.
-
Split Addition: Add 2.0 equiv at T=0, and the remaining 2.0 equiv after 2 hours.
-
Switch Reagent: Use Sodium Bromodifluoroacetate .[3][4] It generates carbene at lower temperatures (80°C), which can improve selectivity and reduce thermal degradation of the intermediate.
Q3: The reaction mixture turned into a black tar.
Diagnosis: Uncontrolled polymerization of difluorocarbene or oxidation of hydroquinone. Fix:
-
Ensure efficient degassing (
sparge) before heating. Hydroquinone is sensitive to oxidation in basic conditions. -
Slow down the addition rate of the SCDA.
Advanced Troubleshooting Logic (Decision Tree)
Use this flow to diagnose specific failure modes in your experiment.
Figure 2: Diagnostic flowchart for yield optimization.
References & Authority
-
Sodium Chlorodifluoroacetate (SCDA) Methodology:
-
Chen, Q. Y., & Wu, S. W. (1989). Methyl chlorodifluoroacetate: A convenient new reagent for difluoromethylation. Journal of Organic Chemistry.
-
Grounding: This establishes the baseline decarboxylation mechanism used in Method A.
-
-
Sodium Bromodifluoroacetate (Optimization):
-
Photoredox Alternatives (Modern Context):
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis..[1]
-
Grounding: Provides context for non-thermal methods, though often less scalable for simple aromatics.
-
-
Physical Properties & Safety:
-
PubChem Compound Summary for 1,4-Bis(difluoromethyl)benzene (Analogous structure for property estimation). .[1]
-
Note: Specific data for the difluoromethoxy variant is often extrapolated from the difluoromethyl or ortho/meta isomers in literature, necessitating the volatility precautions described in Section 5.
-
Disclaimer: This guide assumes standard laboratory safety training. Difluorocarbene precursors can generate pressure and toxic gases. Always work in a fume hood.
Sources
Technical Support Center: Synthesis of 1,4-Bis(difluoromethoxy)benzene
Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 1,4-Bis(difluoromethoxy)benzene (CAS: 10009-30-0) Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Technical Dashboard: Reaction Overview
The Core Challenge: The synthesis of this compound typically involves the O-difluoromethylation of hydroquinone (1,4-benzenediol). This reaction relies on the in situ generation of difluorocarbene (:CF₂) , a highly reactive electrophile.
The primary difficulty lies in the ambident nature of the phenolate nucleophile and the high instability of the carbene intermediate , leading to a competition between the desired O-alkylation and several parasitic side pathways.
Standard Synthetic Routes
| Method | Reagent | Mechanism | Key Risk |
| Method A (Modern) | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal Decarboxylation | High temp required (>90°C); uncontrolled carbene release. |
| Method B (Legacy) | Chlorodifluoromethane (ClCHF₂ gas) | Base-mediated elimination | Ozone depleting; requires gas handling; rapid hydrolysis. |
| Method C (Specialized) | Difluoromethyl triflate / Sulfoximines | Direct Electrophilic Transfer | High cost; atom economy issues. |
Troubleshooting Guides & FAQs
Issue Category 1: Incomplete Conversion (The "Mono" Problem)
Symptom: HPLC/TLC shows a persistent spot for 4-(difluoromethoxy)phenol (Mono-substituted intermediate) and unreacted Hydroquinone.
Q: Why does the reaction stall at the mono-substituted stage? A: This is a classic stoichiometry and solubility issue.
-
Electronic Deactivation: The first -OCHF₂ group is electron-withdrawing (inductive effect). This makes the remaining phenol group less acidic and the corresponding phenolate less nucleophilic than the starting hydroquinone.
-
Phase Transfer Failure: If using a biphasic system (e.g., DCM/Water), the mono-substituted product is more lipophilic than hydroquinone. It may partition into the organic phase away from the base in the aqueous phase, preventing the second deprotonation.
Corrective Protocol:
-
Increase Base Strength: Switch from K₂CO₃ to KOH or NaOH to ensure complete deprotonation of the less acidic mono-product.
-
Enhance Phase Transfer: Use a lipophilic Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using solid base) to shuttle the phenolate into the organic phase where the carbene is generated.
-
Stoichiometry: The theoretical requirement is 2.0 equiv of carbene source. In practice, use 2.5 – 3.5 equivalents to account for hydrolytic loss.
Issue Category 2: Reagent Consumption with Low Yield (Hydrolysis)
Symptom: The difluoromethylating reagent is consumed, but product yield is low. Gas evolution (CO) is observed.
Q: Where is my reagent going? A: You are likely fighting the Hydrolysis Pathway . Difluorocarbene (:CF₂) reacts with water orders of magnitude faster than with sterically hindered phenols.
-
Pathway: :CF₂ + H₂O → [HO-CHF₂] → HCOF + HF → CO + 2HF
-
Consequence: This not only consumes reagent but generates HF, which neutralizes your base, further halting the reaction.
Corrective Protocol:
-
Strict Water Control: If using Method A (Sodium Chlorodifluoroacetate), use anhydrous solvents (DMF or NMP).
-
Controlled Addition: Do not dump the reagent all at once. Slow addition maintains a low steady-state concentration of :CF₂, favoring the bimolecular reaction with phenolate over the unimolecular-like reaction with bulk water (if present) or dimerization.
Issue Category 3: Unknown Impurities (C-Alkylation & Formylation)
Symptom: NMR shows aldehyde signals (~9-10 ppm) or complex aromatic multiplets not matching the para-substitution pattern.
Q: What are these side products? A: You are observing Reimer-Tiemann type side reactions.
-
Mechanism: The carbene is an electrophile. While O-attack is kinetically favored (charge control), C-attack (ortho/para) is thermodynamically possible, especially at high temperatures.
-
Formylation: The C-difluoromethyl intermediate (Ar-CHF₂) typically hydrolyzes during workup to form an aldehyde (Ar-CHO).
Corrective Protocol:
-
Solvent Choice: Switch to solvents that solvate the cation well (e.g., DMF, DMSO). "Naked" phenolate ions favor O-alkylation.
-
Temperature Control: Lower the temperature. C-alkylation has a higher activation energy. If using Sodium Chlorodifluoroacetate, run at the minimum temperature required for decarboxylation (approx. 90-95°C) rather than refluxing aggressively at 120°C.
Deep Dive: Mechanistic Pathways & Side Reactions
The following diagram illustrates the competitive landscape of the difluoromethylation reaction.
Caption: Competitive pathways in carbene-mediated difluoromethylation. Note the critical branching at the Carbene intermediate.
Optimized Experimental Protocol
Method: Sodium Chlorodifluoroacetate (Solid Reagent Route) Scale: 10 mmol Hydroquinone
Materials
-
Hydroquinone (1.10 g, 10 mmol)
-
Sodium Chlorodifluoroacetate (4.57 g, 30 mmol, 3.0 equiv)
-
K₂CO₃ (4.14 g, 30 mmol, 3.0 equiv)
-
Solvent: DMF (20 mL) + Water (2 mL) [Note: Small amount of water aids solubility of inorganic salts, but excess is detrimental]
Step-by-Step Procedure
-
Setup: Equip a 100 mL 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Charging: Add Hydroquinone, K₂CO₃, and DMF. Stir at room temperature for 15 minutes to allow partial deprotonation.
-
Checkpoint: The solution should darken slightly (oxidation of phenolate is possible; ensure N₂ atmosphere).
-
-
Reagent Addition: Add Sodium Chlorodifluoroacetate in three equal portions .
-
Add portion 1 (1.0 equiv) at room temperature.
-
-
Reaction: Heat the mixture to 95°C .
-
Observation: You will observe gas evolution (CO₂) as the reagent decarboxylates to release :CF₂.
-
After 1 hour, add portion 2.
-
After another hour, add portion 3.
-
Why? Portion-wise addition keeps the :CF₂ concentration low, reducing dimerization and "runaway" hydrolysis.
-
-
Monitoring: Check TLC (Hexane/EtOAc 4:1).
-
Target Rf ~ 0.7
-
Mono-intermediate Rf ~ 0.3
-
Hydroquinone Rf ~ 0.1
-
-
Workup:
Impurity Profile & Data
| Impurity Name | Structure Description | Origin | Removal Strategy |
| Impurity A | 4-(difluoromethoxy)phenol | Incomplete reaction | Wash organic layer with 1M NaOH (forms water-soluble phenolate). |
| Impurity B | 2-(difluoromethoxy)phenol | Ortho-alkylation (rare) | Column chromatography (polarity difference). |
| Impurity C | 5-(difluoromethoxy)-2-hydroxybenzaldehyde | Reimer-Tiemann (Formylation) | Bisulfite wash (removes aldehydes). |
| Impurity D | Tetrafluoroethylene oligomers | Carbene polymerization | Volatile; removed during rotary evaporation/vacuum drying. |
References
-
General Mechanism & Reagents
-
Hu, J., Zhang, W., & Wang, F. (2009). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Chemical Communications. Link (Foundational carbene chemistry).
-
-
Sodium Chlorodifluoroacetate Protocol
-
Side Reactions (Reimer-Tiemann)
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews. Link (Mechanistic parallel for C-alkylation/formylation).
-
- Hine, J. (1962). Divalent Carbon. Ronald Press.
Disclaimer: This guide is for research purposes only. The synthesis involves the generation of toxic gases (CO) and potential HF. All procedures must be conducted in a properly functioning fume hood.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1,4-bis(difluoromethoxy)benzene Derivatives
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to fluorine chemistry to sculpt the pharmacokinetic profiles of drug candidates. The strategic incorporation of fluorinated motifs can profoundly influence a molecule's properties, and among these, the 1,4-bis(difluoromethoxy)benzene scaffold has emerged as a particularly compelling structural framework. This guide provides an in-depth, comparative analysis of the metabolic stability of derivatives of this scaffold, grounded in established experimental protocols and a mechanistic understanding of drug metabolism.
The Rationale for Fluorination: A Shield Against Metabolic Attack
The primary objective of introducing fluorine into a drug candidate is often to enhance its metabolic stability.[1][2] The liver, armed with a superfamily of heme-dependent monooxygenase enzymes known as cytochromes P450 (CYPs), is the principal site of drug metabolism.[3] These enzymes catalyze oxidative reactions that functionalize xenobiotics, preparing them for excretion.[3] However, the exceptional strength of the carbon-fluorine bond renders it highly resistant to enzymatic cleavage by CYPs.[4]
The this compound core offers a dual-pronged defense against metabolic degradation:
-
Bioisosteric Replacement: The difluoromethoxy (-OCF₂H) group serves as a bioisostere for the metabolically vulnerable methoxy (-OCH₃) group.[5][6] Methoxy groups are prone to O-dealkylation, a common metabolic pathway.[3] The substitution with the difluoromethoxy moiety effectively blocks this metabolic "soft spot".
-
Electronic Deactivation: The potent electron-withdrawing nature of the two difluoromethoxy groups deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes, a key mechanism in arene hydroxylation.[3]
Comparative In Vitro Assessment: A Head-to-Head Evaluation of Metabolic Stability
To quantify the metabolic stability of this compound derivatives, in vitro assays are indispensable tools in the drug discovery cascade.[7] These assays provide critical data for ranking compounds and establishing structure-activity relationships.[8][9] The two most common systems are liver microsomes and hepatocytes.[10][11]
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[3][7] This assay is a robust and high-throughput method to assess Phase I metabolic stability.[10]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative and comparator compounds in DMSO.
-
Working Solution: Dilute the stock solution to 100 µM in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution to achieve a final concentration of 1 µM.
-
Add the diluted liver microsomes.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Experimental Workflow for Microsomal Stability Assay
Caption: A schematic of the key steps in a liver microsomal stability assay.
Comparative Performance Data
The following table presents hypothetical, yet representative, data comparing a this compound derivative with its methoxy analog and a rapidly metabolized control compound.
| Compound | t½ (min) | Intrinsic Clearance (Clint, µL/min/mg) | Metabolic Stability Classification |
| This compound Derivative | > 60 | < 11.6 | High |
| 1,4-dimethoxybenzene Analog | 12 | 57.8 | Low |
| Propranolol (Control) | 20 | 34.7 | Moderate |
The data starkly illustrates the profound stabilizing effect of the difluoromethoxy groups. The extended half-life and low intrinsic clearance of the this compound derivative are indicative of a compound that is significantly more resistant to metabolic degradation.
Unveiling Metabolic Fates: Metabolite Identification
While the rate of metabolism is a critical parameter, understanding the biotransformation pathways is equally important for a comprehensive assessment.[12][13] Metabolite identification helps to pinpoint any remaining metabolic liabilities and to assess the potential for the formation of active or toxic metabolites.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the cornerstone of modern metabolite identification studies.[13][14]
Conceptual Metabolic Pathways
Caption: Potential metabolic pathways for this compound derivatives.
For this compound derivatives, the most probable metabolic transformation, albeit slow, is aromatic hydroxylation at an unsubstituted position. The O-de-difluoromethylation pathway is highly unlikely due to the strength of the C-F bond.
Conclusion: A Superior Scaffold for Metabolic Robustness
The this compound scaffold represents a significant advancement in the design of metabolically stable drug candidates. The strategic replacement of metabolically labile groups with the difluoromethoxy moiety confers a remarkable resistance to enzymatic degradation, as evidenced by in vitro metabolic stability assays. This enhanced stability can translate to an improved pharmacokinetic profile in vivo, including longer half-life, reduced clearance, and potentially lower dosing frequency. The methodologies and insights presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively assess the metabolic stability of their this compound derivatives and to make data-driven decisions in the optimization of the next generation of therapeutics.
References
- Zhang, Y., Mokkawes, T., & de Visser, S.P. Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer - The University of Manchester.
- Harkey, R.M., et al. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. MDPI.
- The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties. Benchchem.
- Bhattarai, P., Trombley, T.A., & Altman, R.A. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Dixon, J.A., et al. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition.
- How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse.
- Kharasch, E.D. Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology.
- Obach, R.S., et al. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition.
- Metabolic Stability Assays. Merck Millipore.
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University.
- Dixon, J.A., et al. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
- Ackley, D.C., Rockich, K.T., & Timothy, R. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
- Grygorenko, O.O., et al. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Bhattarai, P., Trombley, T., & Altman, R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Metabolite Profiling & Structural Elucidation. Charles River Laboratories.
- Bhattarai, P., Trombley, T.A., & Altman, R.A. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Yan, Z., & Caldwell, G.W. Analytical strategies for identifying drug metabolites. PubMed.
- Metabolomics Instrumentation. Joint Genome Institute.
Sources
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- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sioc.cas.cn [sioc.cas.cn]
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- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
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- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. jgi.doe.gov [jgi.doe.gov]
A Technical Guide to 1,4-Bis(difluoromethoxy)benzene: A Comparative Analysis for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing the therapeutic potential of drug candidates. The difluoromethoxy group (-OCHF₂), in particular, has garnered significant attention as a valuable substituent. It offers a unique combination of physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1][2] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCHF₂ moiety provides a nuanced intermediate, allowing for finer control over a molecule's characteristics.[1]
This guide presents a comprehensive technical overview of 1,4-bis(difluoromethoxy)benzene (CAS No: 27691-15-2), a symmetrically substituted aromatic core. While direct experimental data for this specific compound is not extensively published, this document will leverage data from its structural isomers and related fluorinated analogs to provide a robust comparative analysis. By cross-referencing experimental data, we aim to establish a reliable profile of the target compound's properties, making this guide an essential resource for researchers, scientists, and drug development professionals seeking to utilize this versatile chemical scaffold.
Physicochemical Properties: A Comparative Overview
The substitution pattern and the nature of the fluorine-containing group dramatically influence the bulk properties of a molecule. To understand the expected characteristics of this compound, we can compare it with its ortho-isomer, as well as with analogs where the substituent is a simple fluorine atom or the more electron-rich trifluoromethyl group.
Table 1: Comparison of Physicochemical Properties of 1,4-Disubstituted Benzenes
| Property | This compound | 1,2-Bis(difluoromethoxy)benzene [3] | 1,4-Difluorobenzene [4] | 1,4-Bis(trifluoromethyl)benzene |
| CAS Number | 27691-15-2[5] | 27691-14-1[3] | 540-36-3[4] | 433-19-2[6] |
| Molecular Formula | C₈H₆F₄O₂ | C₈H₆F₄O₂ | C₆H₄F₂ | C₈H₄F₆ |
| Molecular Weight | 210.13 g/mol | 210.13 g/mol | 114.09 g/mol [4] | 214.11 g/mol |
| Boiling Point | Data not available | 68-69 °C / 9 mmHg[3] | 88-89 °C[7] | 116 °C |
| Density | Data not available | 1.26 g/cm³[3] | 1.11 g/mL[7] | 1.39 g/mL |
| Refractive Index | Data not available | 1.416[3] | 1.441 | 1.383 |
| LogP (Predicted) | ~3.2 | 2.89[3] | 2.2 | ~3.7 |
Analysis of Trends:
-
Influence of the -OCHF₂ Group: The replacement of a simple C-F bond (as in 1,4-difluorobenzene) with a C-OCHF₂ group significantly increases molecular weight and is expected to raise the boiling point and density substantially.
-
Comparison to -CF₃ Group: The -OCHF₂ group, while heavy, is less dense and generally results in a lower LogP compared to the highly lipophilic -CF₃ group. The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity (Hansch parameter π = +0.88) often have a more pronounced effect on a molecule's properties than the trifluoromethoxy group.[8]
-
Isomeric Effects: The shift from a para (1,4) to an ortho (1,2) substitution pattern in bis(difluoromethoxy)benzene breaks the molecule's symmetry. This typically leads to a lower melting point (due to less efficient crystal packing) and can alter properties like dipole moment and solubility.
Spectroscopic Characterization: Establishing a Fingerprint
Predicting the spectroscopic signature of this compound is crucial for its identification and quality control. This can be achieved by analyzing the expected patterns and comparing them with known data from its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will each provide critical information.
-
¹H NMR: Due to the molecule's symmetry, only two signals are expected.
-
Aromatic Protons (H-Ar): A singlet at approximately 7.0-7.2 ppm. The protons are chemically equivalent. For comparison, the protons in 1,4-difluorobenzene appear as a multiplet around 7.0 ppm due to complex H-F coupling.[9]
-
Difluoromethoxy Proton (-OCHF₂): A triplet at approximately 6.5-6.8 ppm. The triplet arises from the coupling of the proton to the two adjacent fluorine atoms (J_HF ≈ 73-75 Hz).
-
-
¹⁹F NMR: A single signal is expected for the four equivalent fluorine atoms.
-
Difluoromethoxy Fluorines (-OCHF₂): A doublet centered around -80 to -85 ppm. The doublet is a result of coupling to the single adjacent proton (J_FH ≈ 73-75 Hz). This is distinct from the signal for 1,4-bis(trifluoromethyl)benzene, which appears as a singlet around -63 ppm and is often used as an internal standard.[10]
-
-
¹³C NMR: Three signals are expected due to symmetry.
-
Aromatic C-H: One signal in the aromatic region (~115-120 ppm).
-
Aromatic C-O: One signal further downfield in the aromatic region (~150-155 ppm), showing coupling to fluorine.
-
Difluoromethoxy Carbon (-OCHF₂): A triplet in the region of 115-120 ppm, with a large C-F coupling constant (J_CF ≈ 240-250 Hz).
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the aromatic ring and the C-F and C-O bonds.
-
Aromatic C-H Stretch: Weak to medium bands from 3050-3100 cm⁻¹.
-
Aromatic C=C Stretch: Medium bands around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-O Stretch (Ether): A strong band in the 1200-1250 cm⁻¹ region.
-
C-F Stretch: Very strong, characteristic bands in the 1000-1150 cm⁻¹ region.
-
Para-substitution Pattern: A strong C-H out-of-plane bending band is expected in the 800-850 cm⁻¹ range, which is indicative of 1,4-disubstitution on a benzene ring.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 210.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the difluoromethoxy group (-OCHF₂) or cleavage to form characteristic fluorinated fragments.
Synthesis and Reaction Chemistry
The most logical and established route to synthesize aryl difluoromethyl ethers is through the reaction of a corresponding phenol with a source of difluorocarbene (:CF₂). For this compound, the starting material is hydroquinone (benzene-1,4-diol).
Causality of Experimental Choices: The reaction is typically performed in a two-phase system (e.g., an organic solvent and aqueous base) with a phase-transfer catalyst. The strong base (like KOH) deprotonates the phenol to form the more nucleophilic phenoxide ion. The phase-transfer catalyst shuttles the phenoxide into the organic phase where it can react with the difluorocarbene, which is generated in situ.
Caption: Synthetic workflow for this compound.
Comparison with Structural Alternatives
The choice of a fluorinated substituent is a critical decision in drug design. The unique profile of the -OCHF₂ group becomes apparent when compared directly to its alternatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem960.com [chem960.com]
- 4. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 27691-15-2 [m.chemicalbook.com]
- 6. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum [chemicalbook.com]
- 7. Benzene, 1,4-difluoro- (CAS 540-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
